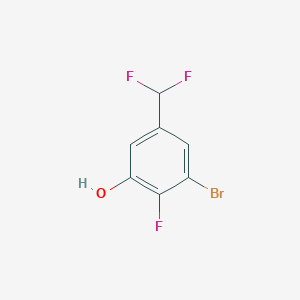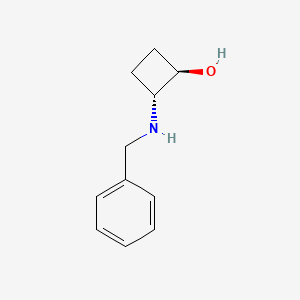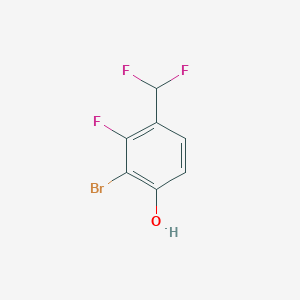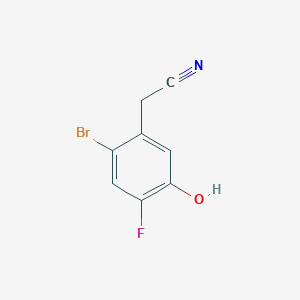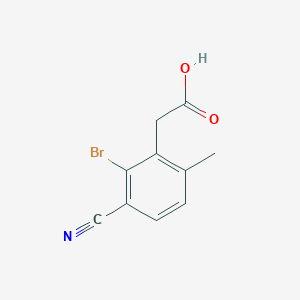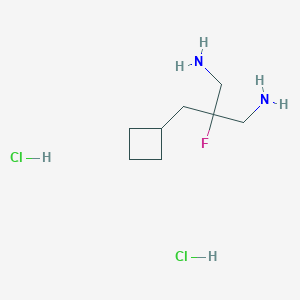
Dihidrocloruro de 2-(aminometil)-3-ciclobutil-2-fluoropropan-1-amina
Descripción general
Descripción
2-(Aminomethyl)-3-cyclobutyl-2-fluoropropan-1-amine dihydrochloride (2-AMCBPF-DHCl) is an organic compound that has recently been the focus of scientific research and laboratory experiments. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for scientists in a wide range of research areas.
Aplicaciones Científicas De Investigación
Estudios de actividad biológica
La estructura del compuesto sugiere una posible actividad biológica. Podría utilizarse en el desarrollo de productos farmacéuticos mediante el estudio de su interacción con los objetivos biológicos. Por ejemplo, podría exhibir propiedades antimicrobianas o podría probarse contra líneas celulares cancerosas para determinar su actividad citotóxica, similar a los estudios realizados en complejos relacionados de 2-aminometil benzimidazol .
Evaluación de la función antioxidante
El compuesto podría evaluarse para determinar sus propiedades antioxidantes. Mediante el uso de técnicas como el ensayo ABTS, los científicos pueden determinar su capacidad para eliminar los radicales libres, lo cual es crucial en el desarrollo de tratamientos para enfermedades relacionadas con el estrés oxidativo .
Mecanismo De Acción
The exact mechanism of action of 2-AMCBPF-DHCl is not yet fully understood. However, it is believed that this compound acts as an agonist at certain ion channels, which can result in changes in the membrane potential of cells. Additionally, this compound has been found to interact with certain neurotransmitters, hormones, and drugs, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
2-AMCBPF-DHCl has been found to have a variety of biochemical and physiological effects. It has been found to alter the membrane potential of cells, as well as to modulate the activity of neurotransmitters, hormones, and drugs. Additionally, it has been found to have an effect on metabolism, as well as on the absorption and distribution of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-AMCBPF-DHCl has several advantages for use in laboratory experiments. Its synthesis method is reliable and efficient, and its effects on cells, neurotransmitters, hormones, and drugs can be easily studied. Additionally, it is relatively easy to obtain and store, making it a convenient tool for researchers. However, this compound can be toxic in high concentrations, and its effects on the body are not yet fully understood, so caution should be taken when using it in experiments.
Direcciones Futuras
2-AMCBPF-DHCl has a wide range of potential applications in scientific research, and there are numerous possible future directions for its use. Possible future directions include further studies of its effects on cells, neurotransmitters, hormones, and drugs, as well as studies of its effects on metabolism, absorption, and distribution of drugs. Additionally, further research into the toxicity of this compound and its potential therapeutic applications may be warranted. Finally, further studies of the mechanism of action of this compound could help to elucidate its effects on the body and its potential uses in the medical field.
Propiedades
IUPAC Name |
2-(cyclobutylmethyl)-2-fluoropropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FN2.2ClH/c9-8(5-10,6-11)4-7-2-1-3-7;;/h7H,1-6,10-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYRDDRTRNRCBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(CN)(CN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




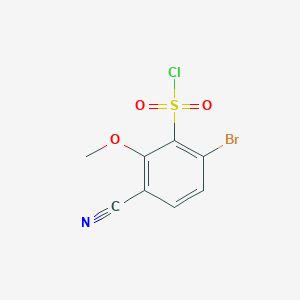


![Methyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1484671.png)
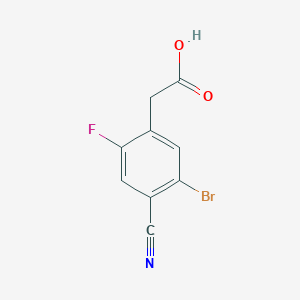
![trans-2-[(Oxolan-3-yl)amino]cyclobutan-1-ol](/img/structure/B1484675.png)
